molecular formula C13H18BrNO2 B250037 5-bromo-2-ethoxy-N,N-diethylbenzamide

5-bromo-2-ethoxy-N,N-diethylbenzamide

Cat. No.: B250037
M. Wt: 300.19 g/mol
InChI Key: ZTLNRPVRGVOCLP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N,N-diethylbenzamide (chemical formula: C₁₃H₁₇BrNO₂) is a substituted benzamide featuring a bromine atom at the 5-position, an ethoxy group at the 2-position, and diethylamino substituents on the amide nitrogen. This compound is structurally characterized by its aromatic ring system, which is functionalized with electron-withdrawing (bromo) and electron-donating (ethoxy) groups.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

5-bromo-2-ethoxy-N,N-diethylbenzamide

InChI

InChI=1S/C13H18BrNO2/c1-4-15(5-2)13(16)11-9-10(14)7-8-12(11)17-6-3/h7-9H,4-6H2,1-3H3

InChI Key

ZTLNRPVRGVOCLP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCC

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCC

Origin of Product

United States

Comparison with Similar Compounds

Polymorphism and Crystallinity

  • 2-Benzoyl-N,N-diethylbenzamide (): Exhibits polymorphism, with distinct crystal packing driven by intermolecular interactions. In contrast, the ethoxy group in 5-bromo-2-ethoxy-N,N-diethylbenzamide may promote different hydrogen-bonding patterns. For instance, highlights that 2-hydroxy-N,N-diethylbenzamide forms intermolecular hydrogen bonds, whereas ethoxy substituents likely reduce hydrogen-bonding capacity, favoring hydrophobic interactions .
  • 380.23 g/mol for 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide in ) .

Solubility and Lipophilicity

  • SNC80 (): A delta-opioid agonist with a methoxy group at the 3-position. The ethoxy group in this compound may enhance lipophilicity (logP ~3.5 estimated) compared to SNC80’s methoxy group (logP ~2.8), influencing blood-brain barrier penetration .
  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): Fluorine’s electronegativity increases solubility in polar solvents, whereas the ethoxy group in the target compound may reduce aqueous solubility but improve lipid membrane interaction .

Opioid Receptor Modulation

  • SNC80 Derivatives (): SNC80, SNC86 (3-hydroxy), and SNC162 (3-desoxy) demonstrate varying agonist efficacy at delta-opioid receptors. The 3-methoxy group in SNC80 contributes to partial agonism, while this compound lacks the piperazinyl moiety critical for opioid receptor binding, suggesting divergent biological targets .
  • N,N-Diethylbenzamide Metabolites (): Hydrolysis of N,N-diethylbenzamide derivatives generates ethylamine and benzoic acid. The ethoxy group in the target compound may slow hydrolysis compared to unsubstituted analogs, prolonging metabolic half-life .

Antimicrobial Potential

  • Niclosamide Derivatives (): Structural parallels (e.g., halogenated aromatic rings) suggest possible anthelmintic or antiviral activity, though ethoxy substituents may alter target binding .

Metabolic Stability and Degradation Pathways

  • N-Ethylbenzamide and Derivatives (): Ethyl groups in N,N-diethylbenzamide are hydrolyzed to ethylamine. The ethoxy group in this compound may undergo O-dealkylation, yielding 2-hydroxy metabolites, as seen in related compounds (e.g., SNC86 in ) .
  • p-Chloro-N,N-diethylbenzamide (): Chlorine’s electron-withdrawing effect accelerates hydrolysis compared to bromine, suggesting slower degradation for the bromo-substituted target compound .

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